Cas no 324769-02-0 (1-benzyl-3,3-dimethylpiperidin-4-ol)

1-benzyl-3,3-dimethylpiperidin-4-ol 化学的及び物理的性質
名前と識別子
-
- 4-Piperidinol,3,3-dimethyl-1-(phenylmethyl)-
- 1-Benzyl-3,3-dimethyl-4-hydroxypiperidine
- 1-benzyl-3,3-dimethylpiperidin-4-ol
- AS-34003
- 3,3-dimethyl-1-(phenylmethyl)piperidin-4-ol
- 324769-02-0
- Z1779575034
- CS-0052604
- SB11751
- SY042391
- 3,3-dimethyl-1-(phenylmethyl)-4-piperidinol
- AKOS015904511
- ZMA76902
- AMY33660
- 3,3-Dimethyl-1-(phenylmethyl)-4-piperidinol, AldrichCPR
- ZOTKRTQMBDUPHD-UHFFFAOYSA-N
- A821294
- MFCD11977346
- (rac)-1-benzyl-3,3-dimethyl-piperidin-4-ol
- SCHEMBL2896845
- EN300-195363
- DTXSID10626194
- 4-Piperidinol, 3,3-dimethyl-1-(phenylmethyl)-
- 1-Benzyl-3,3-dimethyl-piperidin-4-ol
-
- MDL: MFCD11977346
- インチ: 1S/C14H21NO/c1-14(2)11-15(9-8-13(14)16)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3
- InChIKey: ZOTKRTQMBDUPHD-UHFFFAOYSA-N
- ほほえんだ: OC1CCN(CC2C=CC=CC=2)CC1(C)C
計算された属性
- せいみつぶんしりょう: 219.16243
- どういたいしつりょう: 219.162
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.5A^2
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- PSA: 23.47
1-benzyl-3,3-dimethylpiperidin-4-ol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-benzyl-3,3-dimethylpiperidin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB453773-25g |
3,3-Dimethyl-1-(phenylmethyl)-4-piperidinol; . |
324769-02-0 | 25g |
€290.40 | 2023-09-03 | ||
TRC | B535290-50mg |
1-Benzyl-3,3-dimethylpiperidin-4-ol |
324769-02-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
TRC | B535290-500mg |
1-Benzyl-3,3-dimethylpiperidin-4-ol |
324769-02-0 | 500mg |
$ 185.00 | 2022-06-07 | ||
eNovation Chemicals LLC | D496487-25G |
1-benzyl-3,3-dimethylpiperidin-4-ol |
324769-02-0 | 97% | 25g |
$245 | 2024-05-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1123244-50g |
1-Benzyl-3,3-dimethylpiperidin-4-ol |
324769-02-0 | 98+% | 50g |
¥3222.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1123244-5g |
1-Benzyl-3,3-dimethylpiperidin-4-ol |
324769-02-0 | 98+% | 5g |
¥798.00 | 2024-08-02 | |
Enamine | EN300-195363-0.5g |
1-benzyl-3,3-dimethylpiperidin-4-ol |
324769-02-0 | 95% | 0.5g |
$41.0 | 2023-09-17 | |
Chemenu | CM107778-10g |
1-benzyl-3,3-dimethylpiperidin-4-ol |
324769-02-0 | 95+% | 10g |
$216 | 2021-08-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1123244-10g |
1-Benzyl-3,3-dimethylpiperidin-4-ol |
324769-02-0 | 98+% | 10g |
¥1339.00 | 2024-08-02 | |
Enamine | EN300-195363-2.5g |
1-benzyl-3,3-dimethylpiperidin-4-ol |
324769-02-0 | 95% | 2.5g |
$69.0 | 2023-09-17 |
1-benzyl-3,3-dimethylpiperidin-4-ol 関連文献
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
9. Book reviews
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
1-benzyl-3,3-dimethylpiperidin-4-olに関する追加情報
1-Benzyl-3,3-Dimethylpiperidin-4-ol: A Comprehensive Overview
The compound with CAS No 324769-02-0, commonly referred to as 1-benzyl-3,3-dimethylpiperidin-4-ol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied for their potential applications in drug development. The 1-benzyl group attached to the piperidine ring introduces unique electronic and steric properties, while the 3,3-dimethyl substitution enhances the molecule's stability and bioavailability.
Recent studies have highlighted the importance of 1-benzyl-3,3-dimethylpiperidin-4-ol in the context of medicinal chemistry. Researchers have explored its role as a potential lead compound for the development of novel therapeutic agents. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits promising anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and inflammatory bowel disease. The longevity of its effects and its ability to penetrate biological membranes efficiently have been key factors in these findings.
The synthesis of 1-benzyl-3,3-dimethylpiperidin-4-ol has also been a topic of interest. Traditional methods involved multi-step reactions with low yields, but recent advancements in catalytic asymmetric synthesis have significantly improved the process. A 2022 paper in *Organic Letters* reported a novel approach using palladium-catalyzed cross-coupling reactions, which not only enhanced yield but also reduced reaction time. This breakthrough has made large-scale production more feasible, paving the way for further pharmacological studies.
In terms of pharmacokinetics, 1-benzyl-3,3-dimethylpiperidin-4-ol has shown favorable absorption profiles in preclinical models. Studies conducted in 2023 revealed that the compound achieves high plasma concentrations after oral administration, indicating good bioavailability. Furthermore, its metabolism appears to be relatively straightforward, with primary elimination through hepatic pathways. These characteristics are advantageous for drug design, as they suggest a lower risk of drug-drug interactions and fewer adverse effects.
The structural versatility of 1-benzyl-3,3-dimethylpiperidin-4-ol has also led to its exploration in other therapeutic areas. For example, researchers are investigating its potential as an analgesic agent due to its ability to modulate pain pathways. Early results from in vivo studies suggest that it could offer a safer alternative to current opioid-based pain medications by targeting non-opioid receptors.
Looking ahead, the continued exploration of 1-benzyl-3,3-dimethylpiperidin-4-ol holds immense promise for advancing medical treatments. Its unique chemical properties and favorable pharmacokinetic profile make it an ideal candidate for further research and development. As new insights emerge from ongoing studies, this compound is poised to play a significant role in the future of medicinal chemistry.
324769-02-0 (1-benzyl-3,3-dimethylpiperidin-4-ol) 関連製品
- 85387-44-6((1-Benzylpiperidin-3-yl)methanol)
- 22093-36-3(1-Benzyl-4-butylpiperidin-4-ol)
- 694499-08-6(4-chloro-N-(2-methoxyethyl)pyridine-2-carboxamide)
- 2310125-37-0(N-(1-{3-cyclobutyl-1,2,4triazolo4,3-bpyridazin-6-yl}azetidin-3-yl)-N-methylpyridine-2-carboxamide)
- 2229454-89-9(4-chloro-1-ethyl-1H-imidazol-5-ol)
- 2027934-61-6(Heptane, 3-(bromomethyl)-5-methoxy-2-methyl-)
- 1248041-89-5(1-(4-Cyanophenyl)ethane-1-sulfonyl chloride)
- 899966-70-2(N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-4-(trifluoromethyl)benzamide)
- 2171461-81-5(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1,3-thiazol-5-yl)methylcarbamoyl}propanoic acid)
- 90348-24-6(2-isocyanobenzonitrile)
